1,2,3,4-Tetrahydro-1,6-naphthyridine

c-Met Kinase Inhibition Medicinal Chemistry Cancer Research

Procure 1,2,3,4-Tetrahydro-1,6-naphthyridine specifically for reproducible medicinal chemistry. Direct evidence confirms the 1,6-naphthyridine core is significantly more active against c-Met kinase than 1,5-analogs, making it the definitive starting scaffold for novel c-Met inhibitor design. The saturated ring strategically enhances solubility over fully aromatic alternatives—critical for lead optimization. This scaffold also enables selective hAChE/hBuChE inhibitors with low hepatotoxicity for Alzheimer's research and uniquely enhances organocatalyst activity through conformational fixation. Substituting with other isomers compromises target binding and risks experimental failure.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 13623-84-2
Cat. No. B076285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1,6-naphthyridine
CAS13623-84-2
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN=C2)NC1
InChIInChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2
InChIKeyARCSZHIPWBDSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1,6-naphthyridine (CAS 13623-84-2): Core Structure for c-Met Kinase and Cholinesterase Inhibitors


1,2,3,4-Tetrahydro-1,6-naphthyridine (CAS 13623-84-2, C8H10N2, MW 134.18) is a partially saturated, nitrogen-containing bicyclic heterocycle [1]. It belongs to the tetrahydronaphthyridine (THNAD) class and is distinguished from its fully aromatic 1,6-naphthyridine counterpart by the presence of a saturated ring [1]. This scaffold serves as a versatile building block in medicinal chemistry for the development of kinase inhibitors and cholinesterase modulators [2][3].

Why 1,2,3,4-Tetrahydro-1,6-naphthyridine Cannot Be Substituted with Other Naphthyridine Isomers or Analogs


1,2,3,4-Tetrahydro-1,6-naphthyridine possesses a unique combination of structural features: a specific 1,6-nitrogen arrangement, a saturated 1,2,3,4-tetrahydro ring, and a defined molecular geometry [1]. Replacing it with other naphthyridine isomers (e.g., 1,5-, 1,7-, or 1,8-naphthyridines) or fully aromatic analogs alters both the electronic distribution and the three-dimensional conformation, which can significantly impact target binding affinity and selectivity [1]. For instance, 1,6-naphthyridine cores have been shown to provide superior c-Met kinase inhibition compared to 1,5-naphthyridine analogs [2]. Generic substitution without consideration of these specific structural nuances risks compromising biological activity and can lead to inconclusive or negative experimental outcomes, making compound-specific procurement essential for reproducible research [1].

Quantitative Evidence for 1,2,3,4-Tetrahydro-1,6-naphthyridine (CAS 13623-84-2) Selection: c-Met Kinase, AChE Inhibition, and Physicochemical Differentiation


1,6-Naphthyridine Core Outperforms 1,5-Naphthyridine Core in c-Met Kinase Inhibition

The 1,6-naphthyridine scaffold demonstrates significantly superior c-Met kinase inhibitory activity compared to the 1,5-naphthyridine isomer. A head-to-head study of two series of novel naphthyridine derivatives revealed that compounds based on the 1,6-naphthyridine core (e.g., 26b and 26c) exhibited potent enzymatic and cellular activities, while the 1,5-naphthyridine series showed no significant inhibition [1]. The results support the selection of 1,6-naphthyridine derivatives over 1,5-naphthyridine analogs for c-Met targeted drug discovery [1].

c-Met Kinase Inhibition Medicinal Chemistry Cancer Research

1,2,3,4-Tetrahydro-1,6-naphthyridine Derivatives Exhibit Selective Cholinesterase Inhibition

Derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridine, specifically HuperTacrines (HT), have demonstrated potent and selective inhibition of human cholinesterases [1]. HT1 and HT3 emerged from a study of racemic HT hybrids, showing distinct inhibition profiles: HT1 acted as a reversible mixed-type inhibitor selective for human acetylcholinesterase (hAChE), while HT3 was a quite selective irreversible inhibitor of human butyrylcholinesterase (hBuChE) [1]. Importantly, both compounds exhibited extremely low liver toxicity on human hepatoma cells [1].

Cholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Saturated Ring in 1,2,3,4-Tetrahydro-1,6-naphthyridine Enhances Solubility and Potentially Selectivity

The presence of a saturated ring in 1,2,3,4-tetrahydronaphthyridines (THNADs) confers important physicochemical advantages over fully aromatic naphthyridine analogs [1]. Molecular architectures combining heteroaromatic and saturated N-heterocycles exhibit higher solubility in the gastrointestinal tract due to weaker crystal packing in the three-dimensional structure [1]. This property is also linked to improved biological selectivity [1].

Drug Design Physicochemical Properties Medicinal Chemistry

Physicochemical Profile: Melting Point and LogP of 1,2,3,4-Tetrahydro-1,6-naphthyridine vs. 1,6-Naphthyridine

The physicochemical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 13623-84-2) differ markedly from its fully aromatic analog, 1,6-naphthyridine [1]. The tetrahydro derivative has a melting point of 155-158 °C (solvent: benzene) and a predicted LogP of 1.2 , while 1,6-naphthyridine has a melting point below 40 °C [1]. These differences are critical for handling, purification, and formulation development [1].

Physicochemical Properties Lead Optimization Formulation

1,2,3,4-Tetrahydro-1,6-naphthyridine as a Superior Scaffold for Catalytic Acetylation

1,2,3,4-Tetrahydro-1,6-naphthyridine (CAS 13623-84-2) is specifically used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation reactions through conformational fixation . This application leverages the rigid, fused bicyclic structure of the tetrahydro-1,6-naphthyridine to lock the catalytic moiety in a productive conformation .

Catalysis Organic Synthesis Conformational Fixation

High-Impact Application Scenarios for 1,2,3,4-Tetrahydro-1,6-naphthyridine (CAS 13623-84-2) Based on Quantitative Evidence


c-Met Kinase Inhibitor Development for Cancer Therapy

Based on the direct head-to-head evidence showing that 1,6-naphthyridine cores are significantly more active against c-Met kinase than 1,5-naphthyridine analogs , 1,2,3,4-tetrahydro-1,6-naphthyridine is the optimal starting scaffold for medicinal chemists designing novel c-Met inhibitors. This application is supported by the study's findings on derivatives 26b and 26c .

Selective Cholinesterase Inhibitors for Alzheimer's Disease

The study on HuperTacrines, which are built on a 1,2,3,4-tetrahydro-1,6-naphthyridine framework, demonstrates that this scaffold can be used to create selective hAChE or hBuChE inhibitors with low hepatotoxicity . This is a compelling application scenario for researchers focused on developing safer, more targeted treatments for Alzheimer's disease .

Lead Optimization Programs Requiring Improved Solubility

For lead optimization programs where solubility is a limiting factor, substituting a fully aromatic 1,6-naphthyridine core with a 1,2,3,4-tetrahydro-1,6-naphthyridine core is a strategic move . The class-level evidence suggests that the saturated ring weakens crystal packing and enhances solubility, a critical step in improving a drug candidate's pharmacokinetic profile .

Development of Conformationally Constrained Organocatalysts

The unique ability of 1,2,3,4-tetrahydro-1,6-naphthyridine to enhance the catalytic activity of 4-(dialkylamino)pyridines through conformational fixation positions it as a key building block for the design of novel, more efficient organocatalysts for acetylation and potentially other transformations.

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